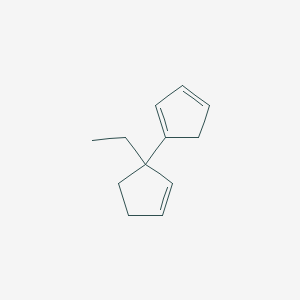
1-(1-Ethylcyclopent-2-en-1-yl)cyclopenta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Ethylcyclopent-2-en-1-yl)cyclopenta-1,3-diene is an organic compound that belongs to the class of cyclopentadienes. Cyclopentadienes are known for their unique structural properties and reactivity, making them valuable in various chemical applications. This compound features a cyclopentadiene ring substituted with an ethyl group and another cyclopentadiene ring, which contributes to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Ethylcyclopent-2-en-1-yl)cyclopenta-1,3-diene can be achieved through several methods. One common approach involves the alkylation of cyclopentadiene with ethyl halides under basic conditions. This reaction typically uses a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopentadiene, followed by the addition of the ethyl halide to form the desired product .
Another method involves the Diels-Alder reaction, where cyclopentadiene reacts with an appropriate dienophile to form the substituted cyclopentadiene derivative. This reaction is often carried out under thermal conditions or with the aid of a catalyst to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process may include additional purification steps such as distillation or recrystallization to obtain the compound in high purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Ethylcyclopent-2-en-1-yl)cyclopenta-1,3-diene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.
Substitution: Electrophiles such as halogens, sulfonyl chlorides, and nitrating agents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated cyclopentadiene derivatives.
Substitution: Various substituted cyclopentadiene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1-(1-Ethylcyclopent-2-en-1-yl)cyclopenta-1,3-diene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(1-Ethylcyclopent-2-en-1-yl)cyclopenta-1,3-diene involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes or receptors, thereby modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparaison Avec Des Composés Similaires
1-(1-Ethylcyclopent-2-en-1-yl)cyclopenta-1,3-diene can be compared with other similar compounds such as:
Cyclopentadiene: The parent compound, which lacks the ethyl substitution and has different reactivity and applications.
Methylcyclopentadiene: A similar compound with a methyl group instead of an ethyl group, leading to differences in chemical behavior and applications.
Dicyclopentadiene: A dimer of cyclopentadiene, which has distinct properties and is used in different industrial applications.
Propriétés
Numéro CAS |
90932-55-1 |
|---|---|
Formule moléculaire |
C12H16 |
Poids moléculaire |
160.25 g/mol |
Nom IUPAC |
1-(1-ethylcyclopent-2-en-1-yl)cyclopenta-1,3-diene |
InChI |
InChI=1S/C12H16/c1-2-12(9-5-6-10-12)11-7-3-4-8-11/h3-5,7,9H,2,6,8,10H2,1H3 |
Clé InChI |
AOAMEWBHUZACNZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CCC=C1)C2=CC=CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



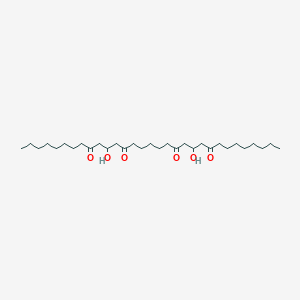


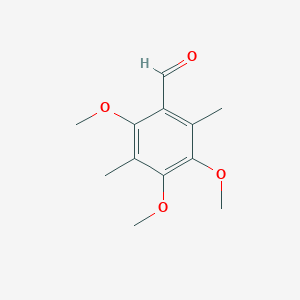
![2-(Furan-2-yl)[1,3]thiazolo[5,4-b]pyridine](/img/structure/B14367315.png)
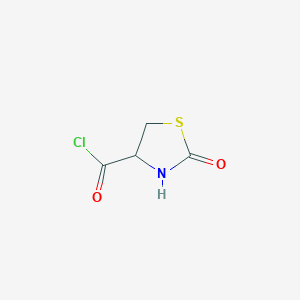
![2-[(Chlorocarbonyl)oxy]ethyl 3-chloro-2-methylpropanoate](/img/structure/B14367328.png)

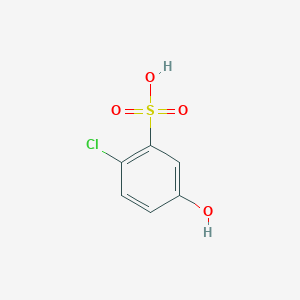
![Acetic acid;2-[4-(4-methylpent-3-enyl)furan-2-yl]benzene-1,4-diol](/img/structure/B14367347.png)
![1-[3-Methyl-1-(phenylsulfanyl)buta-1,2-dien-1-yl]cyclohexan-1-ol](/img/structure/B14367351.png)


